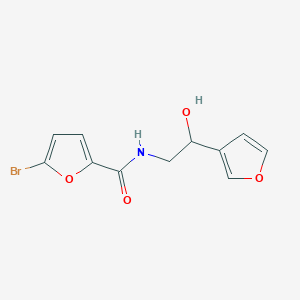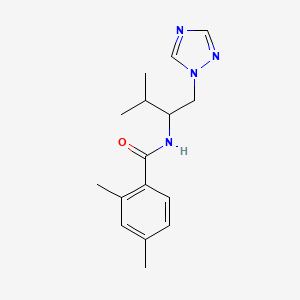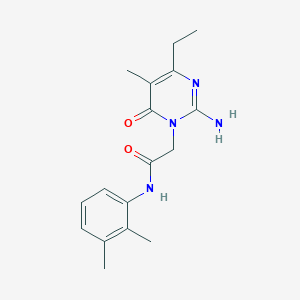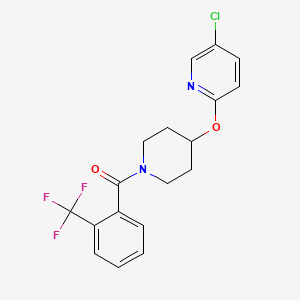
1-(1H-indole-3-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Aplicaciones Científicas De Investigación
Catalytic Coupling and Reaction Studies
- Rh(III)-Catalyzed Selective Coupling: Research by Zheng, Zhang, and Cui (2014) in "Organic Letters" explores the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This study highlights the mild and efficient approach toward diverse product formation with selective C-C and C-C/C-N bond formation, providing insight into mechanisms of C-H activation and electrophilic addition (Zheng, Zhang, & Cui, 2014).
Synthesis and Characterization
- Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines: La Spisa et al. (2014) in "Synthesis" reported a novel one-pot multicomponent synthesis of heteroarylogous 1H-indole-3-carboxamidines. This approach exploits the ability of the indole nucleus to intercept the classical Ugi reaction, indicating its potential in synthetic chemistry (La Spisa et al., 2014).
Biological Activities and Evaluation
- Biological Evaluation of Schiff Bases: Saundane and Mathada (2015) in "Monatshefte für Chemie - Chemical Monthly" synthesized and evaluated new Schiff bases containing indole moiety for their antioxidant and antimicrobial activities. This study demonstrates the potential application of such compounds in medicinal chemistry (Saundane & Mathada, 2015).
Molecular Docking and Optimization Studies
- Molecular Docking Analysis of an Anti-Inflammatory Drug: Al-Ostoot et al. (2020) in the "Journal of Molecular Structure" presented a study on indole acetamide derivatives, focusing on molecular docking analysis for anti-inflammatory activity. This research highlights the structural and electronic aspects of these compounds, contributing to drug design and development (Al-Ostoot et al., 2020).
Application in Antioxidant Studies
- Synthesis and Antioxidant Activity of Novel Schiff Bases and Azetidines: Nagavolu et al. (2017) in the "Indian Journal of Pharmaceutical Education and Research" explored the synthesis and in-vitro antioxidant potentials of Schiff bases and azetidines derived from phenyl urea derivatives. Their findings contribute to understanding the medicinal and chemical significance of such compounds (Nagavolu et al., 2017).
Synthesis and Application in Medicinal Chemistry
- Synthesis of N-Phenyl-1,5,7-Triazacyclopenta[cd]-Phenalenes: Shcherbakov et al. (2014) in "Chemistry of Heterocyclic Compounds" reported the synthesis of N-phenyl-1,5,7-triazacyclopenta[cd]-phenalenes. This study adds to the understanding of the synthesis of complex polyheterocyclic molecules with potential medical applications (Shcherbakov et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-20-9-5-2-6-15(20)10-11-23-21(26)16-13-25(14-16)22(27)18-12-24-19-8-4-3-7-17(18)19/h2-9,12,16,24H,10-11,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGRZNCZMBMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-chloro-2-methylphenyl)-4-(2-oxo-2-phenylethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2596725.png)
![Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2596728.png)



amino}acetamide](/img/structure/B2596733.png)
amino}acetamide](/img/structure/B2596734.png)




![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)

![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)